4-CHLORO-N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLBENZOHYDRAZIDE
Description
4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to a triazine ring, which is further substituted with morpholine groups. This unique structure imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
4-chloro-N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN7O3/c1-25(24-16(28)14-2-4-15(20)5-3-14)17-21-18(26-6-10-29-11-7-26)23-19(22-17)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBDYNKYXQPQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and morpholine.
Substitution Reactions: The chloro group is introduced via a substitution reaction using chlorinating agents.
Hydrazide Formation: The benzohydrazide moiety is attached through a condensation reaction involving hydrazine derivatives and the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base to facilitate the substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified chemical properties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The triazine ring and morpholine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide: Shares a similar triazine core but with different substituents.
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide: Lacks the chloro group, leading to different reactivity and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
